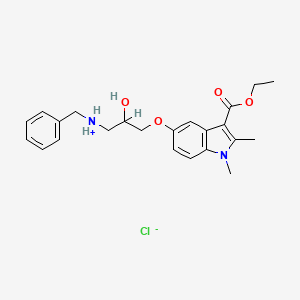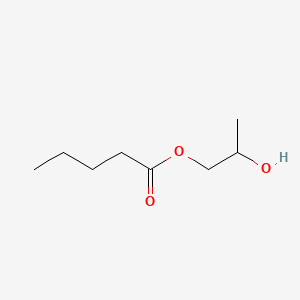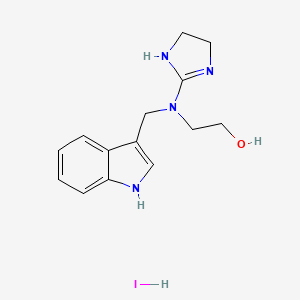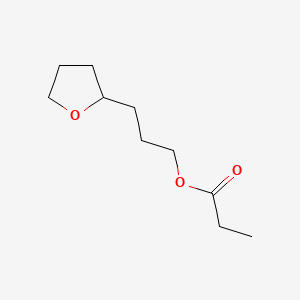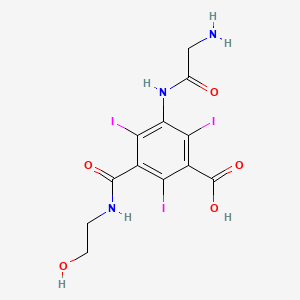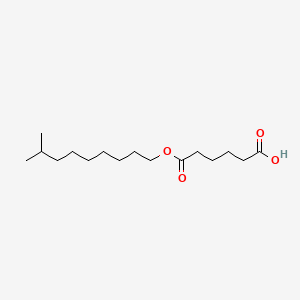
Isodecyl hydrogen adipate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isodecyl hydrogen adipate is an organic compound with the molecular formula C16H30O4. It is a derivative of adipic acid, where one of the carboxylic acid groups is esterified with isodecyl alcohol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isodecyl hydrogen adipate can be synthesized through the esterification of adipic acid with isodecyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of adipic acid with isodecyl alcohol in the presence of a suitable catalyst. The reaction mixture is heated to a temperature of around 150-200°C, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain the pure ester.
Análisis De Reacciones Químicas
Types of Reactions: Isodecyl hydrogen adipate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield adipic acid and isodecyl alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Adipic acid and isodecyl alcohol.
Reduction: Corresponding alcohols.
Hydrolysis: Adipic acid and isodecyl alcohol.
Aplicaciones Científicas De Investigación
Isodecyl hydrogen adipate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of polymers and resins to enhance their flexibility and durability.
Biology: Employed in the formulation of various biological assays and experiments due to its compatibility with biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the manufacture of lubricants, coatings, and adhesives due to its excellent chemical stability and low volatility.
Mecanismo De Acción
The mechanism of action of isodecyl hydrogen adipate primarily involves its interaction with other chemical compounds through esterification and hydrolysis reactions. The ester group in this compound can undergo hydrolysis to release adipic acid and isodecyl alcohol, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used.
Comparación Con Compuestos Similares
Diisodecyl adipate: Used as a plasticizer in the production of flexible PVC and other polymers.
Dioctyl adipate: Employed in the manufacture of films, sheets, and coatings due to its excellent flexibility and low-temperature performance.
Bis(2-ethylhexyl) adipate: Utilized in the production of plasticizers, lubricants, and hydraulic fluids.
Uniqueness of Isodecyl Hydrogen Adipate: this compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its compatibility with a wide range of materials make it a versatile compound for numerous applications.
Propiedades
Número CAS |
53595-56-5 |
|---|---|
Fórmula molecular |
C16H30O4 |
Peso molecular |
286.41 g/mol |
Nombre IUPAC |
6-(8-methylnonoxy)-6-oxohexanoic acid |
InChI |
InChI=1S/C16H30O4/c1-14(2)10-6-4-3-5-9-13-20-16(19)12-8-7-11-15(17)18/h14H,3-13H2,1-2H3,(H,17,18) |
Clave InChI |
IXSNSMTVBCIFOP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCOC(=O)CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1,2]Dithiolo[4,3-c]-1,2-dithiole-3,6-dithione](/img/structure/B13769919.png)
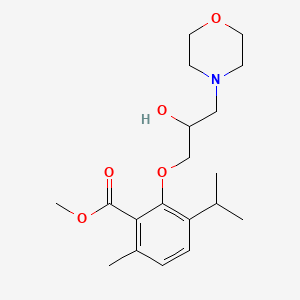
![Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt](/img/structure/B13769927.png)
![N,N-diethyl-3'-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B13769933.png)
![Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt](/img/structure/B13769940.png)
